methyl 2-(5-hydroxy-2-methyl-1H-indol-3-yl)acetate
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Overview
Description
Methyl 2-(5-hydroxy-2-methyl-1H-indol-3-yl)acetate is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features a methyl ester group attached to the indole ring, which is known for its aromatic properties and biological relevance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-hydroxy-2-methyl-1H-indol-3-yl)acetate can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a carbonyl compound under acidic conditions to form the indole ring . The specific conditions for this synthesis include the use of methanesulfonic acid as a catalyst and methanol as the solvent, resulting in good yields .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-hydroxy-2-methyl-1H-indol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted indole compounds .
Scientific Research Applications
Methyl 2-(5-hydroxy-2-methyl-1H-indol-3-yl)acetate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-(5-hydroxy-2-methyl-1H-indol-3-yl)acetate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell proliferation, apoptosis, and immune response .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Methyl 2-(1H-indol-3-yl)acetate: An endogenous metabolite with similar structural features.
Uniqueness
Methyl 2-(5-hydroxy-2-methyl-1H-indol-3-yl)acetate is unique due to the presence of both a hydroxyl group and a methyl ester group on the indole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
methyl 2-(5-hydroxy-2-methyl-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C12H13NO3/c1-7-9(6-12(15)16-2)10-5-8(14)3-4-11(10)13-7/h3-5,13-14H,6H2,1-2H3 |
InChI Key |
QTGBZVLTOFZYLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)O)CC(=O)OC |
Origin of Product |
United States |
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